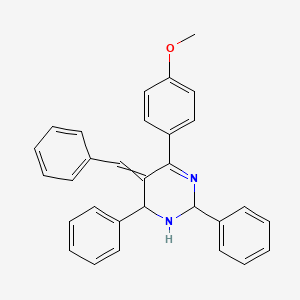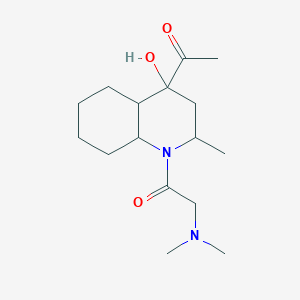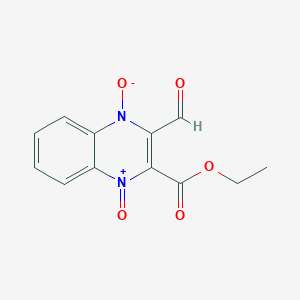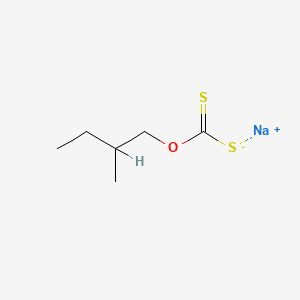
7-(3-Hydroxypropyl)oxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Hydroxypropyl)oxepan-2-one is a chemical compound that belongs to the class of lactones, specifically oxepanones It is characterized by a seven-membered ring structure with an oxygen atom and a hydroxypropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hydroxypropyl)oxepan-2-one can be achieved through several methods. One common approach involves the ring-opening polymerization of oxepane, followed by functionalization to introduce the hydroxypropyl group . This method typically employs cationic initiators such as EtaOBF4, EtaOSbCls, and SbCls-epichlorohydrin . The reaction conditions include maintaining the temperature at around 30°C to 56-58°C to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve the Baeyer-Villiger oxidation of cyclohexanone with peracetic acid, followed by further functionalization steps . This method is scalable and can produce large quantities of the compound with high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-Hydroxypropyl)oxepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The lactone ring can be reduced to form the corresponding diol.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of diols.
Substitution: Formation of substituted oxepanones.
Applications De Recherche Scientifique
7-(3-Hydroxypropyl)oxepan-2-one has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialized polymers through ring-opening polymerization.
Biomedical Research: Employed in the development of biomedical materials, including drug delivery systems and tissue engineering scaffolds.
Industrial Applications: Utilized in the production of high-performance materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 7-(3-Hydroxypropyl)oxepan-2-one involves its ability to undergo ring-opening polymerization, which is initiated by cationic or anionic initiators . The hydroxypropyl group can participate in hydrogen bonding and other interactions, influencing the polymer’s properties. The molecular targets and pathways involved depend on the specific application, such as drug delivery or material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caprolactone: Another lactone with a seven-membered ring, used in polymer synthesis.
Oxepin: An oxygen-containing heterocycle with a seven-membered ring and three double bonds.
7-Hydroxy-4-isopropenyl-7-methyloxepan-2-one: A terpene lactone with similar structural features.
Uniqueness
7-(3-Hydroxypropyl)oxepan-2-one is unique due to its specific hydroxypropyl substituent, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions, such as in biomedical materials and specialized polymers.
Propriétés
Numéro CAS |
64767-64-2 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
7-(3-hydroxypropyl)oxepan-2-one |
InChI |
InChI=1S/C9H16O3/c10-7-3-5-8-4-1-2-6-9(11)12-8/h8,10H,1-7H2 |
Clé InChI |
SMXCYPCZMUPCKA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)OC(C1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)





silane](/img/structure/B14479634.png)

